Centchroman

説明

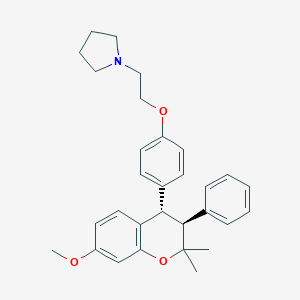

Structure

3D Structure

特性

IUPAC Name |

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEUAXYWNKYKPL-URLMMPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046844 | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31477-60-8, 78994-25-9 | |

| Record name | Ormeloxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31477-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ormeloxifene, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ormeloxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORMELOXIFENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V994WJY688 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Centchroman: A Technical Guide to its Mechanism of Action as a Selective Estrogen Receptor Modulator

For Immediate Release

This document provides a comprehensive technical overview of the molecular mechanism of Centchroman (Ormeloxifene), a non-steroidal Selective Estrogen Receptor Modulator (SERM). It is intended for researchers, scientists, and drug development professionals, detailing the compound's interaction with estrogen receptors, its tissue-specific effects, and the experimental validation of its activity.

Executive Summary

This compound is a complex ligand of the estrogen receptor (ER) that exhibits a unique profile of tissue-specific estrogen agonism and antagonism. This duality is the foundation of its clinical utility as a non-hormonal oral contraceptive and its potential in managing other hormone-dependent conditions. Its primary contraceptive mechanism is the potent anti-estrogenic effect on the uterus, which disrupts endometrial receptivity and prevents embryo implantation, without inhibiting ovulation.[1][2] Concurrently, it displays estrogenic actions on the bone, offering a protective effect against resorption.[3][4] This guide synthesizes the available quantitative data on its receptor binding and functional activity, outlines the key experimental protocols for its characterization, and illustrates the underlying signaling pathways.

Molecular Mechanism of Action

This compound's pharmacological activity is mediated through its direct interaction with estrogen receptors, primarily ERα and ERβ. As a SERM, the binding of this compound to these receptors induces distinct conformational changes that are different from those induced by the natural ligand, 17β-estradiol. This altered receptor conformation dictates the subsequent interaction with co-regulatory proteins (co-activators or co-repressors), leading to a tissue-specific modulation of gene expression.

Estrogen Receptor Binding

This compound competitively binds to both estrogen receptor subtypes, with a demonstrated preference for ERα over ERβ. This differential affinity may contribute to its specific pharmacological profile. The binding kinetics have been quantified through competitive radioligand binding assays.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Parameter | Value | Receptor Subtype | Comments | Source |

| Binding Affinity (Ki) | 250 nM | Human recombinant ERα | Higher affinity for ERα | |

| 750 nM | Human recombinant ERβ | Lower affinity for ERβ | ||

| Relative Binding Affinity (RBA) | 8.8% | Human recombinant ERα | Relative to 17β-estradiol | |

| 3.0% | Human recombinant ERβ | Relative to 17β-estradiol |

Signaling Pathways

The differential action of this compound in various target tissues stems from its ability to modulate ER-mediated signaling pathways differently.

-

Antagonism (Uterus/Breast): In tissues like the endometrium and breast, the this compound-ER complex adopts a conformation that favors the recruitment of co-repressors (e.g., NCoR, SMRT). This complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes but fails to initiate transcription. This leads to the inhibition of estrogen-dependent cell proliferation and gene expression, such as the progesterone (B1679170) receptor (PR).

-

Agonism (Bone): In bone cells, the this compound-ER complex appears to recruit a different set of co-regulators, favoring co-activators. This results in the transcription of genes that promote bone health, primarily through the inhibition of osteoclast-mediated bone resorption.[3] The mechanism involves suppressing the differentiation of osteoclasts and promoting their apoptosis.[4]

Below is a diagram illustrating the differential co-regulator recruitment that underlies this compound's SERM activity.

Tissue-Specific Functional Activity

The clinical effects of this compound are a direct result of its tissue-selective activities. Quantitative data from various functional assays are summarized below.

Antagonistic Effects (Uterus & Breast)

This compound's primary anti-estrogenic activity is observed in the uterus and breast, where it inhibits the proliferation of estrogen-sensitive cells. This forms the basis of its contraceptive and potential anti-cancer applications.

Table 2: Anti-Proliferative Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Comments | Source |

| Cell Viability | Ishikawa (Endometrial Cancer) | IC50 (48h) | 20 µM | Demonstrates potent inhibition of endometrial cell growth. | [N/A] |

| Cell Viability | MCF-7 (ER+ Breast Cancer) | IC50 | ~25 µM | Comparable anti-estrogenic effect to Tamoxifen. | [N/A] |

| Uterotrophic Assay | Immature Rat | Uterine Weight | Significant reduction vs. Estradiol (B170435) | Classic in vivo measure of anti-estrogenicity. |

Agonistic Effects (Bone)

In contrast to its effects on reproductive tissues, this compound acts as an estrogen agonist in the skeletal system, where it helps preserve bone mass.

Table 3: Bone-Protective Activity of this compound

| Assay Type | Model | Parameter | Value | Comments | Source |

| Osteoclastic Bone Resorption | In vitro bone slice assay | IC50 | 0.1 µM | Potent direct inhibition of osteoclast activity. | [3] |

| Osteoclastogenesis | Mouse Bone Marrow Cells | Inhibition | Significant at 1 µM | Inhibits the formation of new osteoclasts. | [4] |

Key Experimental Protocols

The characterization of this compound as a SERM relies on a suite of standardized in vitro and in vivo assays. The methodologies for three pivotal experiments are detailed below.

Competitive Estrogen Receptor Binding Assay

This assay quantifies the affinity of a test compound for the estrogen receptor relative to a radiolabeled ligand (e.g., [³H]-Estradiol).

Methodology:

-

Preparation of ER Source: Human recombinant ERα and ERβ proteins are used.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the ER protein in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The receptor-bound and free radioligand are separated. This is commonly achieved by adsorbing the receptor complexes onto hydroxylapatite (HAP) followed by centrifugation.

-

Quantification: The radioactivity in the receptor-bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor (this compound) concentration. The IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to induce or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Culture & Transfection: A suitable cell line (e.g., COS-1, HEK293, T47D) is cultured. The cells are transiently co-transfected with two plasmids:

-

An expression vector for the human estrogen receptor (ERα or ERβ).

-

A reporter plasmid containing a firefly luciferase gene under the control of a promoter with multiple Estrogen Response Elements (EREs).

-

-

Compound Treatment: After transfection, cells are treated with vehicle, estradiol (agonist control), an anti-estrogen (antagonist control), or varying concentrations of this compound, alone (to test for agonism) or in combination with estradiol (to test for antagonism).

-

Cell Lysis: After an incubation period (typically 24 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luminometry: The cell lysate is mixed with a luciferase substrate (luciferin) and ATP. The light produced by the enzymatic reaction is measured using a luminometer.

-

Data Analysis: Luciferase activity is normalized to a control (e.g., total protein or a co-transfected Renilla luciferase). Dose-response curves are plotted to determine EC50 (for agonist activity) or IC50 (for antagonist activity). The study by Gupta et al. (2007) demonstrated that this compound shows an estrogenic response at the ERα level in this type of assay.

Immature Rat Uterotrophic Assay

This in vivo assay is the gold standard for assessing the estrogenic and anti-estrogenic activity of a compound on the uterus.

Methodology:

-

Animal Model: Immature (e.g., 21-day-old) female rats are used. Their undeveloped hypothalamic-pituitary-ovarian axis ensures low endogenous estrogen levels, providing a sensitive baseline.

-

Dosing: Animals are divided into groups and treated daily for three consecutive days via oral gavage or subcutaneous injection with:

-

Vehicle control.

-

A reference estrogen (e.g., Estradiol).

-

This compound alone (to test for estrogenic/uterotrophic activity).

-

This compound in combination with the reference estrogen (to test for anti-estrogenic/anti-uterotrophic activity).

-

-

Necropsy: On the fourth day (24 hours after the last dose), the animals are euthanized, and their uteri are carefully excised and weighed (wet weight).

-

Data Analysis: The uterine weights of the different treatment groups are compared. A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant inhibition of the estradiol-induced uterine weight gain indicates anti-estrogenic activity. This compound demonstrates a weak estrogenic effect alone but a potent anti-estrogenic effect when co-administered with estradiol.

Conclusion

This compound's mechanism of action is a classic example of a Selective Estrogen Receptor Modulator. Its differential binding affinity for ER subtypes and, more importantly, its ability to induce tissue-specific receptor conformations, allow it to function as an antagonist in the uterus while acting as an agonist in bone. This pharmacological profile, validated through a combination of in vitro binding and functional assays and in vivo models, establishes its efficacy as a unique non-steroidal contraceptive with bone-protective properties. Further research into the specific co-regulator interactions in different cellular contexts will continue to refine our understanding of this complex and valuable molecule.

References

- 1. Stimulatory effect of naturally occurring flavonols quercetin and kaempferol on alkaline phosphatase activity in MG-63 human osteoblasts through ERK and estrogen receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of ormeloxifene on ovariectomy-induced bone resorption, osteoclast differentiation and apoptosis and TGF beta-3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Scientific Journey of Centchroman (Ormeloxifene): A Technical Guide

Introduction

Centchroman, also known by its chemical name Ormeloxifene, stands as a significant achievement in the field of reproductive health and beyond. Developed at the Central Drug Research Institute (CDRI) in Lucknow, India, it is a non-steroidal, selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Initially synthesized in 1967, it was approved for marketing in India in 1991 and has since been a cornerstone of the country's national family planning program.[3][4] This technical guide provides an in-depth exploration of the history, development, mechanism of action, and clinical applications of this compound, tailored for researchers, scientists, and drug development professionals.

Historical Development and Synthesis

The journey of this compound began at the CDRI with the goal of developing a non-steroidal oral contraceptive. After years of pre-clinical and clinical studies, it was introduced in the Indian market in the early 1990s under trade names like Saheli and Choice-7.[4][5] In 2016, it was incorporated into India's national family planning program under the name "Chhaya".[4][5]

Chemical Synthesis

The synthesis of Ormeloxifene is a multi-step process. One of the primary methods involves a Grignard reaction of cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin with methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This reaction yields erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol. Subsequent cyclization of this intermediate with polyphosphoric acid (PPA) at 75–80°C produces cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[2] An improved process involves the hydroarylation of phenol (B47542) with 2,2-dimethyl-3-phenyl chromene in the presence of a Lewis acid to exclusively yield the trans-isomer, which is a precursor to Ormeloxifene.[6]

Caption: A simplified workflow for the chemical synthesis of Ormeloxifene.

Pharmacological Profile

Ormeloxifene's unique therapeutic effects stem from its classification as a Selective Estrogen Receptor Modulator (SERM).[1][5] This means it exhibits tissue-specific estrogenic and anti-estrogenic activities.[1][7]

Mechanism of Action

The primary mechanism of action of Ormeloxifene involves its interaction with estrogen receptors (ERs).[1][7] It exerts an anti-estrogenic effect on the uterus and breasts, while displaying estrogenic effects on bone.[1][8][9]

-

Contraceptive Action: As a contraceptive, Ormeloxifene prevents the implantation of a fertilized egg in the endometrium.[1][3] It achieves this by creating an asynchrony between ovulation and the development of the uterine lining.[5] It also alters the cervical mucus, making it less permeable to sperm.[1] Unlike hormonal contraceptives, it does not suppress ovulation or significantly disrupt the hypothalamic-pituitary-ovarian axis.[1][10]

-

Anti-Cancer Activity: Ormeloxifene has demonstrated anti-cancer potential, particularly in breast, head and neck, and cervical cancers.[2][11] Its anti-cancer effects are mediated through the modulation of several signaling pathways, including:

-

PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of AKT, leading to the suppression of the AKT/mTOR signaling pathway. This results in the stalling of the cell cycle and induction of apoptosis.[2][12]

-

Wnt/β-catenin Pathway: Ormeloxifene has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[11] It can bind to β-catenin, repressing its nuclear localization and inhibiting the epithelial-mesenchymal transition (EMT).[11][13]

-

Caption: Ormeloxifene's inhibition of PI3K/Akt and Wnt/β-catenin pathways in cancer cells.

Pharmacokinetics

Ormeloxifene is well-absorbed from the gastrointestinal tract, with peak serum concentrations observed approximately 4 hours after oral administration.[10][14] It has a long terminal half-life of about 170 hours, which allows for a convenient once-a-week dosing schedule for contraception.[10][14] The drug is primarily metabolized in the liver and excreted through feces.[1]

| Parameter | Value | Reference |

| Time to Peak Serum Concentration (Tmax) | ~4 hours | [10][14] |

| Terminal Half-life (t1/2) | ~170 hours | [10][14] |

| Maximum Serum Concentration (Cmax) for 30 mg dose | 30.45 to 78.41 ng/ml | [15] |

| Maximum Serum Concentration (Cmax) for 60 mg dose | 117 to 129 ng/ml | [15] |

| Area Under the Curve (AUC0–∞) for 60 mg dose | 5199 ± 1388 ng h/ml | [15] |

Clinical Applications and Efficacy

This compound's primary and most well-known application is as a non-hormonal oral contraceptive.[1][5] However, its therapeutic utility extends to other gynecological conditions.

Contraception

The standard contraceptive regimen for Ormeloxifene is 30 mg taken twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[7][14] Clinical studies have reported its effectiveness to be between 93% and 100%.[8]

| Study Type | Number of Participants | Duration | Efficacy/Failure Rate | Reference |

| Retrospective Study | 146 women | 1 year | Pearl Index: 2.05/HWY | [4] |

| Scoping Review | 8 studies | Varied | Effectiveness: 93% to 100% | [8] |

Dysfunctional Uterine Bleeding (DUB)

Ormeloxifene is also effective in the management of dysfunctional uterine bleeding.[7][10] The typical dosage for DUB is 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[14][16] Clinical trials have demonstrated a significant reduction in menstrual blood loss, an increase in hemoglobin levels, and a decrease in endometrial thickness.[16][17][18]

| Outcome Measure | Before Treatment | After 6 Months of Treatment | P-value | Reference |

| Median PBAC Score | 265 | 27 | <0.001 | [16] |

| Mean Hemoglobin (g/dl) | 9.15 | 10.36 | <0.001 | [16] |

| Mean Endometrial Thickness (mm) | 11.81 | 7.63 | <0.001 | [16] |

Other Potential Applications

Research suggests that Ormeloxifene may also be beneficial in the management of mastalgia (breast pain) and fibroadenoma.[19] Furthermore, due to its estrogenic effect on bone, it has potential for the management of osteoporosis.[7][8] Its anti-cancer properties are also an active area of investigation.[2]

Experimental Protocols

The development and characterization of Ormeloxifene have involved a range of experimental protocols, from chemical synthesis to biological evaluation.

Synthesis and Characterization

The synthesis of Ormeloxifene and its analogs involves standard organic chemistry techniques.[20] Characterization of the synthesized compounds is typically performed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry to confirm the chemical structure and purity.[13]

In Vitro Assays

-

Cell Proliferation Assays: To evaluate the anti-proliferative effects of Ormeloxifene on cancer cells, assays such as the MTT assay or colony formation assays are commonly used.[11]

-

Immunoblotting: This technique is used to determine the effect of Ormeloxifene on the expression levels of key proteins in signaling pathways, such as Akt, pAkt, PI3K, and β-catenin.[12]

-

Cell Cycle Analysis: Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with Ormeloxifene to determine its effect on cell cycle progression.[12]

-

Migration and Invasion Assays: Transwell migration and invasion assays are used to assess the ability of Ormeloxifene to inhibit the metastatic potential of cancer cells.[11]

In Vivo Animal Studies

Animal models, such as rats and mice, are crucial for studying the in vivo efficacy and safety of Ormeloxifene.[21] For anti-cancer studies, orthotopic xenograft mouse models are often used, where human cancer cells are implanted into the corresponding organ of immunodeficient mice.[13] Tumor growth and metastasis are then monitored following treatment with Ormeloxifene.

References

- 1. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]

- 2. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijrcog.org [ijrcog.org]

- 5. Ormeloxifene - Wikipedia [en.wikipedia.org]

- 6. WO2009078029A2 - An improved process for the preparation of trans 3,4- diarylchroman and their derivatives - Google Patents [patents.google.com]

- 7. What is Ormeloxifene used for? [synapse.patsnap.com]

- 8. bmjopen.bmj.com [bmjopen.bmj.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. This compound (Ormeloxifene) : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mims.com [mims.com]

- 15. torrentpharma.com [torrentpharma.com]

- 16. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 17. ijrcog.org [ijrcog.org]

- 18. mdpi.com [mdpi.com]

- 19. jsafog.com [jsafog.com]

- 20. researchgate.net [researchgate.net]

- 21. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Centchroman: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centchroman, also known as Ormeloxifene (B1196478), is a non-steroidal selective estrogen receptor modulator (SERM) with a unique pharmacological profile.[1][2] Developed at the Central Drug Research Institute (CDRI) in India, it is used as an oral contraceptive and has shown potential in the treatment of various cancers.[1] This guide provides an in-depth overview of the chemical synthesis and characterization of this compound, offering detailed experimental protocols and a summary of key quantitative data to support researchers and professionals in the field of drug development.

Chemical Synthesis of this compound

An improved and high-yielding five-step process for the synthesis of this compound hydrochloride has been developed, offering a practical route to obtain the pharmacopoeia-quality compound.[3][4] The synthesis begins with the reaction of phenylacetic acid and acetone (B3395972) to form 3-Methyl-2-phenyl-but-2-enoic acid. This intermediate is then condensed with resorcinol (B1680541) monomethyl ether to yield 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one. Subsequent reduction and reaction steps lead to the final this compound hydrochloride product.[3]

Synthesis Workflow

The overall synthetic route is depicted in the workflow diagram below.

Caption: Chemical synthesis workflow for this compound Hydrochloride.

Experimental Protocols

Step 1: Synthesis of 3-Methyl-2-phenyl-but-2-enoic acid

A solution of phenylacetic acid (100g, 0.74 mol) in dry THF (1000 mL) is added to a solution of isopropyl magnesium chloride in THF (750 mL, 1.5 mol, 2M) at room temperature. The resulting solution is stirred at 40°C for 1 hour, followed by the addition of acetone (65 g, 1.12 mol) at room temperature over 30 minutes. The mixture is then stirred at 40°C for another hour. The reaction is quenched with a 15% aqueous solution of H2SO4 (800 mL) under ice cooling (5-10°C) and stirred at room temperature for 30 minutes.[3]

Step 2: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one

To a stirred solution of 3-Methyl-2-phenyl-but-2-enoic acid (70 g, 0.4 mol) and polyphosphoric acid (PPA, 450 g), 3-methoxyphenol (B1666288) (73 g, 0.59 mol) is added at room temperature. The mixture is stirred at 60-65°C for 4 hours. The reaction mass is then poured into ice water (2500 mL) and extracted with DCM (3x500 mL). The combined organic extracts are washed with 5% NaHCO3 solution (500mL) and 10% NaCl solution.[3]

Step 3: Synthesis of 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene

Lithium aluminum hydride (LAH, 14.5 g, 0.38 mol) is taken in a round-bottom flask under a nitrogen atmosphere, and THF (200 mL) is added slowly. A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (70.0 g, 0.25 mol) in 500 mL THF is added at room temperature over 1 hour, causing the reaction to reflux. The mixture is stirred at reflux for 30 minutes. The reaction is then cooled to 5-10°C and quenched by the slow addition of ethyl acetate (B1210297) (500 mL) followed by aqueous ammonium (B1175870) chloride (500 mL).[3]

Step 4: Synthesis of 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol

A solution of AlCl3 (40 g, 0.3 mol) and phenol (25 g, 0.27 mol) in a 1:1 mixture of benzene and hexane (1000 mL) is stirred at room temperature.[4]

Step 5: Synthesis of 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl}-pyrrolidine (this compound) Hydrochloride

Sodium hydride (NaH, 2.7 g, 0.069 mol) is taken in a round-bottom flask under a nitrogen atmosphere, and DMF (30 mL) is added. A solution of 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol (10 g, 0.027 mol) in 50 mL DMF is added over 20 minutes at room temperature and stirred for 10 minutes. The final product is precipitated as the hydrochloride salt by passing HCl gas through the solution.[3][4]

Quantitative Data Summary

| Step | Product | Starting Materials | Reagents | Yield (%) | Reference |

| 1 | 3-Methyl-2-phenyl-but-2-enoic acid | Phenylacetic acid, Acetone | Isopropyl magnesium chloride, THF | - | [3] |

| 2 | 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one | 3-Methyl-2-phenyl-but-2-enoic acid, Resorcinol mono methyl ether | PPA | - | [3] |

| 3 | 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene | 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one | LAH, THF | - | [3] |

| 4 | 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol | 7-Methoxy-2,2-dimethyl-3-phenyl-2H-chromene, Phenol | AlCl3 | - | [4] |

| 5 | This compound Hydrochloride | 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, 1-(2-chloroethyl)pyrrolidine hydrochloride | NaH, DMF, HCl | 64 | [3][4] |

Characterization of this compound

The structural and purity characterization of synthesized this compound is crucial for its validation as a pharmaceutical compound. Standard analytical techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Characterization Workflow

The general workflow for the characterization of a synthesized compound like this compound is outlined below.

Caption: General workflow for the characterization of this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its protons (¹H NMR) and carbon atoms (¹³C NMR).

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard (e.g., TMS). Coupling constants (J) in Hertz (Hz) are determined from the splitting patterns in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the this compound molecule.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, a Nujol mull can be prepared.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups (e.g., C-O, C-H, aromatic rings).

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of this compound and to obtain information about its fragmentation pattern.

-

Sample Preparation: Dissolve the sample in a suitable solvent for introduction into the mass spectrometer.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

-

Data Acquisition: Obtain the mass spectrum, typically in positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound and to quantify it.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Dissolve the synthesized sample in the mobile phase to a similar concentration.

-

Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis).

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[3]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance.

-

-

Data Analysis: Determine the retention time of the main peak in the sample chromatogram and compare it with the standard. Calculate the purity by measuring the area of the main peak relative to the total area of all peaks.

Quantitative Characterization Data

| Analytical Technique | Parameter | Value | Reference |

| Melting Point | - | 168-171°C | [4] |

| HPLC | Purity | 99.94% | [4] |

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 6.30 (1H, s, Olefinic CH), 6.46 (2H, m, ArH), 6.99 (1H, d, J = 8.612 Hz, ArH), 7.33-7.34 (5H, m, ArH) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shifts (δ ppm) | 26.13, 28.71, 55.32, 111.39, 113.48, 123.83, 124.93, 126.99, 127.70, 127.99, 128.45, 135.13, 136.61, 141.32, 158.7 | [4] |

| Mass Spectrometry | [M+1]⁺ for intermediate 4 | 266 | [4] |

| IR (KBr, cm⁻¹) | Characteristic Peaks for an intermediate | 3377, 1659, 1461, 1058 | [4] |

Signaling Pathways of this compound

This compound exerts its biological effects by modulating various signaling pathways, primarily through its interaction with estrogen receptors. Its anti-cancer properties are attributed to its influence on pathways regulating cell proliferation, apoptosis, and angiogenesis.

Estrogen Receptor and Downstream Signaling

As a SERM, this compound can act as either an estrogen agonist or antagonist depending on the target tissue.[2] In breast and endometrial tissues, it generally exhibits antagonistic effects, inhibiting the proliferation of cancer cells.[5]

Caption: Simplified diagram of signaling pathways modulated by this compound.

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in cervical cancer cells.[6] It also modulates the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[7] Furthermore, in breast cancer, this compound can inhibit metastasis and angiogenesis by targeting the RAC1/PAK1/β-catenin signaling axis.[8]

Conclusion

This technical guide provides a comprehensive overview of the chemical synthesis and characterization of this compound. The detailed experimental protocols and tabulated quantitative data serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of this important pharmaceutical compound. The elucidation of its signaling pathways further enhances the understanding of its mechanism of action, paving the way for future research and clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral Separation of Ormeloxifene Hydrochloride, a Non-steroidal Contraceptive Agent. | Semantic Scholar [semanticscholar.org]

- 3. Rapid quantitative analysis of ormeloxifene and its active metabolite, 7-desmethyl ormeloxifene, in rat plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]

- 6. e-century.us [e-century.us]

- 7. researchgate.net [researchgate.net]

- 8. This compound prevents metastatic colonization of breast cancer cells and disrupts angiogenesis via inhibition of RAC1/PAK1/β-catenin signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Centchroman: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centchroman, also known as Ormeloxifene, is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is clinically used as a once-a-week oral contraceptive and is also investigated for the treatment of dysfunctional uterine bleeding, mastalgia, and fibroadenoma.[1][3] A thorough understanding of its in vivo pharmacokinetics and metabolism is crucial for its continued development and clinical application. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Pharmacokinetics

This compound is well-absorbed orally, with its pharmacokinetic profile being dose-dependent.[4] The concentration-time profile in humans is best described by a two-compartment open model with bi-exponential disposition.[4]

Absorption

Following oral administration, this compound reaches peak plasma concentrations (Cmax) within 4 to 8 hours in both rats and humans.[3][5] Studies in healthy female subjects have shown that the Cmax and the area under the curve (AUC) are dose-dependent, indicating first-order absorption.[4] Repeated dosing does not appear to alter the Cmax or Tmax, suggesting no accumulation of the drug in the body with continued use.[3]

Distribution

This compound exhibits extensive tissue distribution. In female rats, tissue-to-plasma concentration ratios were found to be significantly high, with the lung showing a ratio greater than 200, and the spleen, liver, and adipose tissue having ratios over 100.[5] The uterus also showed a notable accumulation with a ratio exceeding 40.[5] The volume of distribution in healthy female subjects was determined to be 1420 ± 478 L, further indicating significant distribution into tissues.[4]

Metabolism

The primary metabolic pathway for this compound is demethylation in the liver to its active metabolite, 7-desmethyl this compound (DMC).[3][5] This metabolite is also pharmacologically active and contributes to the overall effect of the drug.[3] High tissue-to-plasma concentration ratios of DMC, even greater than the parent drug, suggest a high affinity of the metabolite for tissues.[5]

Excretion

Elimination of this compound and its metabolites occurs primarily through feces.[2] In rats, approximately 26% of the administered dose is excreted unchanged in the feces, indicating extensive metabolism.[6] The terminal elimination half-life of this compound in human females is approximately 165 ± 49 hours, highlighting its long residence time in the body.[4][7] The mean residence time of this compound and its metabolite DMC is highest in the liver and uterus in rats.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its active metabolite, 7-desmethyl this compound (DMC), from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Female Rats after a Single Oral Dose

| Parameter | This compound | 7-desmethyl this compound (DMC) | Reference |

| Dose | 12.5 mg/kg | - | [5] |

| Peak Tissue Level (Tmax) | 8 - 12 hours | 8 - 24 hours | [5] |

| Plasma Half-life (t½) | 24.1 hours | 36.6 hours | [5] |

| Mean Residence Time (Plasma) | 37.7 hours | 48.2 hours | [5] |

| Mean Residence Time (Liver) | 78.4 hours | 133.7 hours | [5] |

| Mean Residence Time (Uterus) | 72.7 hours | 122 hours | [5] |

Table 2: Pharmacokinetic Parameters of this compound in Healthy Female Subjects after a Single Oral Dose

| Parameter | 30 mg Dose | 60 mg Dose | Reference |

| Cmax | 55.53 ± 15.45 µg/L | Approx. double the 30mg dose Cmax | [3][4] |

| Tmax | 5.18 ± 1.78 hours | 4 - 8 hours | [3][4] |

| Terminal Elimination Half-life (t½) | 165 ± 49 hours | Not significantly different from 30mg dose | [4] |

| Clearance (CL) | 6.17 ± 1.67 L/h | Not significantly different from 30mg dose | [4] |

| Volume of Distribution (Vd) | 1420 ± 478 L | Not significantly different from 30mg dose | [4] |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the tissue distribution and pharmacokinetics of this compound and its 7-desmethyl metabolite (DMC) in female rats.[5]

Animal Model: Young female Sprague-Dawley rats.[8]

Dosing: A single oral dose of 12.5 mg/kg this compound.[5]

Sample Collection: Plasma, liver, lung, spleen, uterus, and adipose tissue were collected at various time intervals up to 14 days post-dosing.[5]

Sample Analysis:

-

Homogenization: Tissue samples were homogenized.

-

Extraction: this compound and DMC were extracted from plasma and tissue homogenates.

-

Quantification: A reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection was used for the simultaneous determination of this compound and DMC.[5] The assay was validated for accuracy, precision, and inter- and intra-assay variability.[5] The limit of quantitation was 2 ng/mL in plasma and 10 ng/g in tissues for this compound, and 5 ng/mL in plasma and 20 ng/g in tissues for DMC.[5]

Clinical Pharmacokinetic Study in Humans

Objective: To assess the pharmacokinetics of this compound in healthy female subjects.[4]

Study Population: Healthy female volunteers.[4]

Dosing: A single oral dose of 30 mg this compound.[4]

Sample Collection: Serum samples were collected at various time points after drug administration.[4]

Sample Analysis:

-

Extraction: this compound was extracted from serum samples.

-

Quantification: A validated high-performance liquid chromatography (HPLC) method was used to determine the concentration of this compound in the serum samples.[8]

Visualizations

Metabolic Pathway of this compound

Caption: Metabolic conversion of this compound to its active metabolite.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for in vivo pharmacokinetic studies of this compound.

References

- 1. Clinical pharmacokinetics and interaction of this compound--a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bmjopen.bmj.com [bmjopen.bmj.com]

- 4. Pharmacokinetics of this compound in healthy female subjects after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tissue distribution and pharmacokinetics of this compound. A new nonsteroidal postcoital contraceptive agent and its 7-desmethyl metabolite in female rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of concurrently coadministered drugs on the pharmacokinetic/pharmacodynamic profile of this compound, a nonsteroidal oral contraceptive, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Centchroman's Affinity for Estrogen Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centchroman, also known as Ormeloxifene, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a complex pharmacological profile, exhibiting both estrogenic and anti-estrogenic activities in a tissue-specific manner. This dual activity has led to its clinical use as a contraceptive and its investigation for other hormone-related conditions. Understanding the binding affinity of this compound and its enantiomers to the estrogen receptor (ER) subtypes, ERα and ERβ, is fundamental to elucidating its mechanism of action and guiding further drug development. This technical guide provides a comprehensive overview of the binding characteristics of this compound to estrogen receptors, detailing quantitative binding data, experimental methodologies, and the associated signaling pathways.

Quantitative Binding Affinity of this compound to Estrogen Receptors

The binding affinity of this compound and its active enantiomer, Levormeloxifene, to estrogen receptors has been quantified using various in vitro assays. The following tables summarize the key binding parameters, including the inhibition constant (Ki), half-maximal inhibitory concentration (IC50), and relative binding affinity (RBA), providing a comparative view of its interaction with ERα and ERβ.

| Compound | Receptor Subtype | Ki (nM) | IC50 (µM) | Relative Binding Affinity (RBA) (%) | Species/System |

| Ormeloxifene (this compound) | ERα | 250[1] | 20 (in Ishikawa cells)[2] | 8.8[1] | Human recombinant[1] / Human endometrial cancer cells[2] |

| ERβ | 750[1] | 3[1] | Human recombinant[1] | ||

| ER (unspecified) | 5.42 ± 1.45 | Rat uterine cytosol[3] | |||

| Levormeloxifene (l-enantiomer) | ERα | 1.55 | Not Specified | ||

| ERβ | 1.88 | Not Specified |

Note: The d- and l-enantiomers of this compound have been reported to display a 7-fold difference in receptor affinity.[4]

Experimental Protocols

The determination of this compound's binding affinity to estrogen receptors relies on established biochemical assays. The following is a generalized protocol for a competitive radioligand binding assay, a common method used in these studies.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Materials:

-

Purified recombinant human ERα or ERβ, or tissue cytosol preparation (e.g., from rat uterus)

-

Radiolabeled ligand: [³H]-estradiol

-

Test compound: this compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors)

-

Scintillation cocktail

-

Scintillation counter

Workflow for Competitive Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Procedure:

-

Preparation of Receptor: If using tissue, prepare cytosol from rat uteri by homogenization in buffer followed by ultracentrifugation to pellet cellular debris. If using recombinant receptors, dilute to the desired concentration in assay buffer.

-

Assay Setup: In a series of tubes, add a fixed amount of the receptor preparation and a fixed concentration of [³H]-estradiol.

-

Competitive Binding: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled estradiol (B170435) (non-specific binding).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-estradiol from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol) is determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways Modulated by this compound

This compound's interaction with estrogen receptors initiates a cascade of downstream signaling events that vary depending on the target tissue. Its SERM properties arise from its ability to induce different receptor conformations, leading to the differential recruitment of co-activators and co-repressors to the ER complex.

Genomic and Non-Genomic Estrogen Receptor Signaling

Estrogen receptors mediate their effects through two primary pathways:

-

Genomic Pathway: This is the classical mechanism where the ER, upon ligand binding, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.

-

Non-Genomic Pathway: This involves rapid, non-transcriptional effects initiated by membrane-associated estrogen receptors (mERs). This pathway can activate various kinase cascades, such as the PI3K/AKT and MAPK pathways.

This compound's Influence on Signaling Pathways

Caption: this compound's interaction with ERs and downstream effects.

This compound has been shown to modulate these pathways in a tissue-specific manner:

-

Uterus: In the uterus, this compound acts as an anti-estrogen, inhibiting the proliferation of the endometrium. It has been shown to induce the expression of the progesterone receptor (PR) mRNA, although to a lesser extent than estradiol.[1]

-

Breast: In breast tissue, this compound exhibits anti-estrogenic properties.

-

Bone: In bone, it displays estrogenic effects, which is a desirable characteristic for a SERM in postmenopausal women.

-

Cancer Cells: In endometrial cancer cells, this compound has been found to induce cell cycle arrest in the G0/G1 phase through pathways mediated by cyclin D1 and cyclin E.[2] In head and neck squamous cell carcinoma, it has been shown to modulate the PI3K/AKT pathway in an ER-independent manner.

Conclusion

This compound demonstrates a clear binding affinity for both estrogen receptor subtypes, with a preference for ERα. Its classification as a SERM is supported by its differential activity across various tissues, which is a consequence of its unique interaction with the estrogen receptors and the subsequent modulation of downstream genomic and non-genomic signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working with this multifaceted molecule. Further investigation into the precise conformational changes induced by this compound upon binding to ERα and ERβ will be crucial for the rational design of next-generation SERMs with improved tissue selectivity and therapeutic profiles.

References

- 1. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Studies in antifertility agents. 50. Stereoselective binding of d- and l-centchromans to estrogen receptors and their antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Duality of Centchroman: A Tissue-Specific Estrogenic and Anti-Estrogenic Modulator

For Immediate Release

This technical guide provides an in-depth analysis of Centchroman (Ormeloxifene), a non-steroidal Selective Estrogen Receptor Modulator (SERM). It is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of its tissue-specific estrogenic and anti-estrogenic activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex signaling pathways influenced by this compound.

Introduction

This compound, a compound synthesized at the Central Drug Research Institute (CDRI) in Lucknow, India, stands as a unique non-steroidal oral contraceptive and therapeutic agent.[1][2] Its clinical significance stems from its classification as a SERM, exhibiting a remarkable duality in its interaction with estrogen receptors (ERs).[3] Depending on the target tissue, this compound can act as either an estrogen antagonist or an agonist. This tissue-specific modulation allows for a favorable therapeutic window, minimizing the side effects associated with conventional hormonal therapies.[3] This guide will explore the molecular mechanisms, quantitative effects, and experimental evaluation of this compound's distinct actions in various tissues.

Mechanism of Action: A Tale of Two Tissues

This compound's pharmacological activity is centered on its differential binding and subsequent modulation of estrogen receptors alpha (ERα) and beta (ERβ).[4] The conformational change induced in the ER upon ligand binding dictates the recruitment of co-activators or co-repressors, leading to either agonistic or antagonistic effects on gene expression.

Anti-Estrogenic Effects (Uterus and Breast):

In tissues such as the endometrium and breast, this compound acts as a potent estrogen antagonist.[3] By competitively binding to ERs, it blocks the proliferative signals of endogenous estrogens.[5] This anti-proliferative effect is central to its contraceptive action, where it prevents the thickening of the uterine lining required for blastocyst implantation.[3] In breast cancer cells, this antagonism leads to cell cycle arrest and apoptosis.[6]

Estrogenic Effects (Bone and Cardiovascular System):

Conversely, in bone and the cardiovascular system, this compound exhibits estrogenic properties.[7] In bone tissue, it mimics the bone-sparing effects of estrogen by inhibiting osteoclastic bone resorption.[8] This is crucial for maintaining bone mineral density and preventing osteoporosis.[7] Its estrogen-agonist activity also contributes to a favorable lipid profile, suggesting potential cardioprotective benefits.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the tissue-specific effects of this compound.

Table 1: Estrogen Receptor Binding Affinity

| Parameter | Value | Species/Cell Line | Reference |

| Relative Binding Affinity (RBA) for uterine cytosol ER | 5.42 ± 1.45% | Rat | [9] |

| Affinity for ERα | 8.8% | Human | [4] |

| Affinity for ERβ | 3% | Human | [4] |

Table 2: In Vitro Anti-Estrogenic and Anti-Cancer Activity

| Parameter | Cell Line | Value | Reference |

| IC50 (Anti-proliferative) | MCF-7 (ER+) | 10 µM | [10] |

| IC50 (Anti-proliferative) | MDA-MB-231 (ER-) | 20 µM | [10] |

| Inhibition of Osteoclastic Bone Resorption | In vitro bone slice assay | Up to 70% at 1 µM | [8] |

| IC50 (Osteoclast Inhibition) | In vitro bone slice assay | 0.1 µM | [8] |

Signaling Pathways

The dual nature of this compound's activity is a direct consequence of its influence on distinct downstream signaling cascades in different cell types.

Anti-Estrogenic Signaling in Endometrial and Breast Cancer Cells:

In endometrial and breast cancer cells, this compound triggers the intrinsic pathway of apoptosis. This is initiated by an increase in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, culminating in programmed cell death.[10][11] Furthermore, this compound has been shown to suppress the pro-survival PI3K/Akt/NF-κB signaling pathway.[10][12] In endometrial cancer cells, it also induces G0/G1 phase cell cycle arrest by modulating the expression of cyclin D1 and cyclin E.[4][11]

Estrogenic Signaling in Bone Tissue:

In bone, the estrogenic effects of compounds like this compound are mediated through the regulation of osteoblast and osteoclast activity. Estrogenic signaling can enhance bone formation by potentiating the Wnt/β-catenin pathway in osteoblast progenitor cells.[13] It also suppresses bone resorption by modulating the RANKL/OPG signaling axis, which governs osteoclast differentiation and activation.[14] this compound contributes to this bone-protective effect by directly inhibiting the resorptive activity of osteoclasts.[8]

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the tissue-specific effects of this compound.

5.1. Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of this compound to estrogen receptors.

-

Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer solution. The homogenate is then centrifuged to separate the cytosolic fraction containing the estrogen receptors.

-

Competitive Binding Assay: A constant amount of radiolabeled estradiol (B170435) ([³H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separation and Quantification: The receptor-bound and free radioligand are separated using methods like hydroxylapatite adsorption. The radioactivity of the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to estradiol.

5.2. In Vitro Cell Proliferation Assay (MCF-7 Cells)

This assay evaluates the anti-proliferative effect of this compound on estrogen-receptor-positive breast cancer cells.

-

Cell Culture: MCF-7 cells are cultured in a suitable medium supplemented with fetal bovine serum.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan (B1609692) product.

-

Quantification: The formazan crystals are dissolved in a solubilization solution, and the absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

5.3. Uterotrophic Assay in Ovariectomized Rats

This in vivo assay assesses the estrogenic and anti-estrogenic activity of this compound on the uterus.

-

Animal Model: Immature or adult female rats are ovariectomized to remove the endogenous source of estrogen.

-

Treatment: After a recovery period, the rats are treated with this compound alone (to assess estrogenic activity) or in combination with estradiol (to assess anti-estrogenic activity) for a defined period.

-

Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: A significant increase in uterine weight compared to the vehicle control indicates estrogenic activity. The inhibition of estradiol-induced uterine weight gain demonstrates anti-estrogenic activity.

5.4. Assessment of Bone Mineral Density in Ovariectomized Rats

This assay evaluates the estrogenic (bone-sparing) effect of this compound.

-

Animal Model: Adult female rats are ovariectomized to induce bone loss, mimicking postmenopausal osteoporosis.

-

Treatment: Following ovariectomy, rats are treated with this compound over a prolonged period.

-

Bone Mineral Density (BMD) Measurement: BMD of specific sites (e.g., femur, lumbar spine) is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

-

Data Analysis: The prevention of ovariectomy-induced bone loss in the this compound-treated group compared to the untreated ovariectomized group indicates a protective, estrogenic effect on bone.

Conclusion

This compound's multifaceted nature as a SERM, with its potent anti-estrogenic effects in the uterus and breast and beneficial estrogenic actions in bone and the cardiovascular system, underscores its significant therapeutic potential. The data and methodologies presented in this guide provide a robust framework for further research and development of this and other next-generation SERMs. A deeper understanding of the intricate signaling pathways modulated by this compound will be pivotal in expanding its clinical applications and optimizing its therapeutic benefits.

References

- 1. This compound: A safe reversible postcoital contraceptive with curative and prophylactic activity in many disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ormeloxifene? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Nature of estrogenic and anti-estrogenic actions of this compound on rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells [explorationpub.com]

- 7. researchgate.net [researchgate.net]

- 8. The bone-specific estrogen this compound inhibits osteoclastic bone resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ultrastructural effects of the nonsteroidal contraceptive this compound on rat uterine luminal epithelium in early pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genistein potentiates this compound induced antineoplasticity in breast cancer via PI3K/Akt deactivation and ROS dependent induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Estrogen receptor-α signaling in osteoblast progenitors stimulates cortical bone accrual - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Architectural Nuances of a Selective Estrogen Receptor Modulator: An In-depth Technical Guide to Centchroman's Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular structure and biological activity of Centchroman (also known as Ormeloxifene), a non-steroidal selective estrogen receptor modulator (SERM). Developed for researchers, scientists, and professionals in drug development, this document delves into the quantitative biophysical interactions, detailed experimental methodologies, and the intricate signaling pathways governed by this unique compound.

Molecular Profile and Physicochemical Properties

This compound, with the chemical name 3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxychroman hydrochloride, is a complex synthetic molecule. Its structure is characterized by a rigid chroman backbone with specific substitutions that are critical for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₅NO₃·HCl | [1] |

| Molecular Weight | 493.5 g/mol | [1] |

| Stereochemistry | Racemic mixture (dl-isomer) | [2] |

| Half-life | Approximately 168 hours | [3] |

Quantitative Analysis of Receptor Binding and Cellular Activity

This compound's primary mechanism of action is through its interaction with estrogen receptors (ERs), where it exhibits a tissue-specific profile of estrogen agonism and antagonism. This selective activity is the hallmark of SERMs.

Estrogen Receptor Binding Affinity

This compound demonstrates a preferential binding to estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). The binding affinity is stereoselective, with the levo-isomer showing a significantly higher affinity than the dextro-isomer.[2]

| Parameter | ERα | ERβ | Reference |

| Inhibitory Constant (Ki) | 250 nM | 750 nM | [4] |

| Relative Binding Affinity (RBA) vs. Estradiol-17β | 8.8% | 3% | [4] |

In Vitro Cellular Potency

In cellular assays, this compound demonstrates potent anti-proliferative effects in estrogen-responsive cancer cell lines.

| Cell Line | Assay | IC₅₀ | Reference |

| Ishikawa (Human Endometrial Cancer) | Cell Viability | 20 µM (48h treatment) | [5] |

| MCF-7 (Human Breast Cancer) | Cell Proliferation | Similar to Tamoxifen | [6] |

Structure-Activity Relationship (SAR)

The biological activity of this compound is intricately linked to its three-dimensional structure. SAR studies have elucidated the importance of various functional groups and the overall conformation of the molecule.

The key structural features determining the activity of 3,4-diphenylchroman analogs like this compound are:

-

The 3,4-trans configuration: This stereochemistry is crucial for its anti-estrogenic and anti-implantation activities.[7]

-

The basic ether side chain at the 4-phenyl group: The pyrrolidinoethoxy side chain is essential for high-affinity binding to the estrogen receptor and potent anti-estrogenic effects.[7][8]

-

The methoxy (B1213986) group at the 7-position: This substitution enhances the anti-estrogenic activity.[7]

-

The gem-dimethyl group at the 2-position: These groups contribute to the conformational stability of the molecule.[7]

-

Stereoselectivity: The l-enantiomer (B50610) of this compound exhibits a seven-fold higher binding affinity for the estrogen receptor and correspondingly greater anti-implantation activity compared to the d-enantiomer.[2]

Signaling Pathways Modulated by this compound

This compound exerts its cellular effects through the modulation of complex signaling networks downstream of the estrogen receptor, as well as through ER-independent mechanisms.

Anti-Angiogenic Pathway

In breast cancer models, this compound has been shown to inhibit angiogenesis by targeting the HIF-1α/VEGFR2 signaling axis. This leads to a reduction in the phosphorylation of key downstream effectors, AKT and ERK.[9]

Cell Cycle Regulation

This compound induces cell cycle arrest, in part, by modulating the expression of key regulatory proteins. In endometrial cancer cells, it causes G0/G1 phase arrest through pathways involving cyclin D1 and cyclin E.[5] Furthermore, it has been shown to downregulate the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation.

Detailed Experimental Protocols

Estrogen Receptor Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol.

I. Preparation of Rat Uterine Cytosol:

-

Uteri are collected from female rats ovariectomized 7-10 days prior to the experiment.[10]

-

The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[10]

-

The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[10]

-

The final supernatant, containing the cytosolic estrogen receptors, is collected.[10]

II. Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.[10]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding to the estrogen receptors.[10]

-

The reaction is incubated to equilibrium.

-

The bound and free radioligand are separated using a method such as hydroxylapatite (HAP) slurry.[10]

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The concentration of the test chemical that inhibits 50% of the maximum [³H]-E₂ binding (IC₅₀) is determined from a competitive binding curve.[10]

MCF-7 Cell Proliferation Assay

This assay is used to assess the effect of compounds on the proliferation of estrogen receptor-positive breast cancer cells.

I. Cell Culture and Seeding:

-

MCF-7 cells are maintained in an appropriate growth medium (e.g., DMEM with 10% FBS).[11]

-

For the assay, cells are switched to a phenol (B47542) red-free medium containing charcoal-stripped serum to remove endogenous estrogens.[12]

-

Cells are seeded into 96-well plates at a predetermined density (e.g., 400 cells/well) and allowed to adapt for a few days.[12]

II. Treatment and Proliferation Measurement:

-

The cells are treated with varying concentrations of the test compound (this compound). Control wells receive vehicle only.[11]

-

The plates are incubated for a set period (e.g., 6 days).

-

Cell proliferation is measured using a suitable method, such as a luminescence-based assay that quantifies ATP as an indicator of viable cells, or by staining with a fluorescent dye that binds to DNA.[11]

-

The effect of the compound on cell proliferation is determined by comparing the signal from treated wells to control wells.

In Vivo Anti-Implantation Assay (Rat Model)

This assay evaluates the contraceptive efficacy of a compound by assessing its ability to prevent the implantation of embryos in the uterus.

I. Animal Mating and Dosing:

-

Adult female rats are mated with fertile males. The day spermatozoa are found in the vaginal smear is designated as day 1 of pregnancy.

-

The test compound (this compound) is administered orally at a specific dose (e.g., 1.25 mg/kg) on a designated day or days post-coitum (e.g., day 1).[13]

II. Assessment of Implantation:

-

On a later day of gestation (e.g., day 10), the rats are euthanized.

-

The uterine horns are examined for the presence of implantation sites.

-

The number of implantation sites in the treated group is compared to a vehicle-treated control group to determine the anti-implantation efficacy.[13] The duration of action can be assessed by varying the interval between drug administration and the expected time of implantation.[13]

This technical guide provides a foundational understanding of the molecular and cellular pharmacology of this compound. The presented data and methodologies offer a valuable resource for further research and development in the field of selective estrogen receptor modulators.

References

- 1. pharmatutor.org [pharmatutor.org]

- 2. Studies in antifertility agents. 50. Stereoselective binding of d- and l-centchromans to estrogen receptors and their antifertility activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a selective estrogen receptor modulator, as a contraceptive and for the management of hormone-related clinical disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of estrogen receptor transactivation and estrogen-induced gene expression by ormeloxifene-a triphenylethylene derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound induces redox-dependent apoptosis and cell-cycle arrest in human endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Potential of a Novel SERM Ormeloxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifertility agents. 12. Structure-activity relationship of 3,4-diphenylchromenes and -chromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship of antiestrogens. Studies on 2,3-diaryl-1-benzopyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound regulates breast cancer angiogenesis via inhibition of HIF-1α/VEGFR2 signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. Duration of anti-implantation action of the triphenylethylene anti-oestrogen this compound in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Evaluation of Centchroman's Biological Activity: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Centchroman (CC), also known as Ormeloxifene (B1196478), is a non-steroidal selective estrogen receptor modulator (SERM) originally developed as an oral contraceptive.[1][2][3] Accumulating in vitro evidence has highlighted its potential as a potent anti-cancer agent, demonstrating significant biological activity against a range of malignancies including breast, endometrial, and pancreatic cancer.[1] This technical guide provides a consolidated overview of the initial in vitro evaluations of this compound, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-regulating activities. It includes detailed experimental protocols for key assays, summarizes quantitative data from pivotal studies, and visualizes the core signaling pathways and experimental workflows implicated in its mechanism of action.

Anti-Proliferative and Cytotoxic Effects

This compound exhibits significant cytotoxic effects on various cancer cell lines. Its efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. Studies have established specific IC50 values, demonstrating a dose-dependent inhibition of cell proliferation.

Data Presentation: Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Citation |

| Ishikawa | Endometrial Cancer | 20 µM | 48 hours | [1][4][5] |

Experimental Protocol: Cell Viability Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.[6][7]

-

Cell Seeding: Plate cancer cells (e.g., Ishikawa, MCF-7) in 96-well plates at a density of 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-40 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO).

-

Cell Fixation: After incubation, gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader. The percentage of cell survival is calculated relative to the vehicle-treated control cells.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer activity is the induction of programmed cell death, or apoptosis.[4][8] In vitro studies confirm that this compound triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by phosphatidylserine (B164497) externalization, DNA fragmentation, and the activation of key effector caspases.[1][4][5]

Data Presentation: Apoptosis Induction by this compound

| Cell Line | Treatment | Effect | Key Finding | Citation |

| Ishikawa | 20 µM this compound + z-VAD-fmk (pan-caspase inhibitor) | Apoptotic cells reduced from 15% to 3% | Confirms the involvement of caspases in this compound-mediated apoptosis. | [5] |

Experimental Protocol: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 20 µM) for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes).

-

Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-